rac erythro Dihydrobupropion-d9 rac erythro Dihydrobupropion-d9
Brand Name: Vulcanchem
CAS No.:
VCID: VC16502869
InChI: InChI=1S/C13H20ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,12,15-16H,1-4H3/t9-,12-/m0/s1/i2D3,3D3,4D3
SMILES:
Molecular Formula: C13H20ClNO
Molecular Weight: 250.81 g/mol

rac erythro Dihydrobupropion-d9

CAS No.:

Cat. No.: VC16502869

Molecular Formula: C13H20ClNO

Molecular Weight: 250.81 g/mol

* For research use only. Not for human or veterinary use.

rac erythro Dihydrobupropion-d9 -

Specification

Molecular Formula C13H20ClNO
Molecular Weight 250.81 g/mol
IUPAC Name (1R,2S)-1-(3-chlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-1-ol
Standard InChI InChI=1S/C13H20ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,12,15-16H,1-4H3/t9-,12-/m0/s1/i2D3,3D3,4D3
Standard InChI Key NDPTTXIBLSWNSF-LPBNDZLASA-N
Isomeric SMILES [2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])N[C@@H](C)[C@@H](C1=CC(=CC=C1)Cl)O
Canonical SMILES CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

rac Erythro dihydrobupropion-d9 (CAS No. 1217684-77-9) has the molecular formula C₁₃H₁₁ClNOD₉·HCl and a molecular weight of 287.22 g/mol . The compound features two chiral centers: one at the original bupropion site (C1) and another introduced during reduction (C2). The "erythro" designation refers to the relative configuration of these centers, where the hydroxyl and tert-butylamino groups are on opposite sides of the plane . Deuterium substitution occurs at nine positions, likely within the tert-butyl moiety, to minimize isotopic interference during mass spectrometric analysis .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₃H₁₁ClNOD₉·HCl
Molecular Weight287.22 g/mol
CAS Number1217684-77-9
StereochemistryRacemic erythro diastereomers
Deuterium Substitution9 positions (likely -CD₃ groups)

Synthesis and Analytical Applications

Synthesis and Purification

While synthetic details are proprietary, the compound is likely produced via catalytic reduction of deuterated bupropion precursors. The process involves:

  • Deuterium Incorporation: Exchange of hydrogen with deuterium in the tert-butyl group using D₂O or deuterated reagents.

  • Stereoselective Reduction: Ketone group reduction using enzymes like 11β-hydroxysteroid dehydrogenase 1 or chemical reductants to yield erythro configuration .

  • Racemic Resolution: Chromatographic separation (e.g., chiral HPLC) to isolate individual enantiomers, though commercial standards are often supplied as racemic mixtures .

Role in Quantitative Assays

rac Erythro dihydrobupropion-d9 is critical in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for quantifying bupropion metabolites. A validated protocol from recent studies includes:

Table 2: LC-MS/MS Parameters for rac Erythro Dihydrobupropion-d9

ParameterValue
Ionization ModeElectrospray (Positive)
Q1 Mass (m/z)241.9
Q3 Mass (m/z)116.0
Collision Energy45 V
Retention Time6.2 min (C18 column)
Limit of Quantification0.15 ng/mL

This method achieves <9.8% intra-day variability and 88.5–99.9% accuracy across enantiomers, addressing prior challenges with mislabeled commercial standards .

Pharmacological and Metabolic Significance

Metabolic Pathway Context

Bupropion undergoes hepatic metabolism via:

  • Oxidation: CYP2B6-mediated 4-hydroxylation to hydroxybupropion (major pathway).

  • Reduction: Carbonyl reductases convert bupropion to erythro- and threo-dihydrobupropion .

rac Erythro dihydrobupropion-d9 mirrors the endogenous erythro metabolite, which constitutes <10% of total bupropion metabolites but exhibits unique pharmacokinetic properties:

Table 3: Comparative Pharmacokinetics of Bupropion Metabolites

MetabolitePlasma Exposure (AUC₀–∞)Half-Life (h)
Bupropion1.0 (reference)12–14
4-Hydroxybupropion17× higher20–22
Threo-Dihydrobupropion7× higher18–20
Erythro-Dihydrobupropion0.5× lower14–16

Stereoselective Disposition

Deuterated standards enable resolution of enantiomeric contributions:

  • (1R,2S)-Erythro: Predominant form in commercial standards, despite historical mislabeling .

  • (1S,2R)-Erythro: Less studied due to analytical challenges pre-dating deuterated internal standards.

Challenges and Future Directions

Analytical Limitations

  • Stereochemical Misassignment: Early studies used incorrectly labeled standards, skewing metabolic ratios .

  • Matrix Effects: Urine and plasma components necessitate extensive sample cleanup (e.g., solid-phase extraction) .

Research Opportunities

  • Enantiomer-Specific Pharmacodynamics: Clarify if (1R,2S)- vs. (1S,2R)-erythro metabolites differ in antidepressant efficacy.

  • Drug-Drug Interactions: Assess how CYP2B6 inhibitors alter erythro metabolite formation.

  • Deuterium Retention Studies: Evaluate metabolic stability of deuterium labels in vivo.

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